Product packaging for Dactinomycin(Cat. No.:CAS No. 50-76-0)

Dactinomycin

Cat. No.: B1684231
CAS No.: 50-76-0
M. Wt: 1255.4 g/mol
InChI Key: RJURFGZVJUQBHK-MVVUMFDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactinomycin, also known as Actinomycin D, is a chromopeptide antibiotic originally isolated from Streptomyces parvullus and was the first antibiotic discovered to possess anti-cancer activity . This compound is a potent inhibitor of DNA-dependent RNA synthesis, functioning as a critical tool in molecular biology and oncology research . Its primary mechanism of action involves intercalating into DNA at guanine-cytosine (GpC) base pairs, with its planar phenoxazone ring inserting between DNA base pairs and its two cyclic pentapeptide side chains anchoring into the minor groove . This stable complex physically blocks the elongation of RNA chains by RNA polymerase, thereby inhibiting transcription and leading to cell cycle arrest and apoptosis in proliferating cells . This compound has well-established applications in studying a range of cancers, including Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, and gestational trophoblastic neoplasia, providing a foundational compound for in vitro chemosensitivity assays and investigating combination chemotherapy . Beyond its classical uses, recent preclinical investigations continue to explore its efficacy, such as in studies of KMT2A-rearranged infant acute lymphoblastic leukemia (iALL), highlighting its ongoing relevance in experimental oncology . Researchers also utilize this compound in flow cytometry and microscopy as 7-aminoactinomycin D (7-AAD), a fluorescent derivative that binds to DNA and serves as a marker for identifying apoptotic cells with compromised membrane integrity . This compound is supplied as a yellow, lyophilized powder that is soluble in alcohol and water/glycol mixtures . Reconstituted solutions are light-sensitive and should be handled with care. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . As a cytotoxic agent, it requires safe laboratory handling practices to prevent personal exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H86N12O16 B1684231 Dactinomycin CAS No. 50-76-0

Properties

Key on ui mechanism of action

The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II
Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin.
Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases.
Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active.
The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines;  so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin.

CAS No.

50-76-0

Molecular Formula

C62H86N12O16

Molecular Weight

1255.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI Key

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Appearance

Solid powder

Color/Form

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

melting_point

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

Other CAS No.

50-76-0

physical_description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

solubility

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abbreviation: DACT;  ACTD;  actinomycin C1;  actinomycin D;  actinomycin I1;  actinomycin IV;  actinomycin X 1;  actinomycinthrvalprosarmeval;  dactinomycine;  meractinomycin;  US brand names: Cosmegen;  Lyovac.

vapor_pressure

0 mm Hg at 25 °C (est)

Origin of Product

United States

Historical Context and Discovery of Dactinomycin in Biomedical Research

Origins of Dactinomycin Isolation from Streptomyces Species

The origins of this compound trace back to the pioneering work of Selman Waksman and his colleague H. Boyd Woodruff in 1940. auroramedbiochem.comfishersci.ca Their discovery emerged from systematic antibiotic screening protocols developed by Waksman at Rutgers University, which involved comprehensive studies of soil microbe antagonism. fishersci.ca This methodical approach represented a deliberate effort to identify antimicrobial agents produced by actinomycetes, a group of Gram-positive, filamentous bacteria, primarily belonging to the genus Streptomyces. fishersci.cafishersci.ie

This compound was initially isolated from fermentation extracts of Streptomyces species. auroramedbiochem.comfishersci.canih.gov Specifically, Streptomyces parvulus was identified as a key producing organism. fishersci.canih.govnih.gov While initial characterization revealed significant antibacterial activity, the compound's excessive toxicity precluded its widespread use as a conventional antimicrobial agent. fishersci.ca This early observation of high cytotoxicity, however, laid the groundwork for its future application in a different therapeutic area.

Early Academic Recognition of this compound's Biological Activity

The profound biological activity of this compound quickly garnered academic attention, particularly its cytotoxic effects on mammalian cells. It holds the distinction of being the first antibiotic identified with anti-cancer activity. auroramedbiochem.comfishersci.ca The cytotoxicity initially deemed a limitation for antibacterial use was subsequently repurposed for oncology, revolutionizing the paradigms of cancer chemotherapy. fishersci.ca

Early detailed research findings elucidated this compound's primary mechanism of action: its ability to bind to double-helical DNA. auroramedbiochem.comfishersci.canih.gov This binding, primarily through intercalation with guanine (B1146940) residues in the DNA minor groove, effectively interrupts RNA transcription by preventing the elongation of RNA chains by RNA polymerase. fishersci.ca By halting RNA synthesis, this compound inhibits the production of proteins essential for cell growth and proliferation, leading to cell death, particularly in rapidly dividing cancer cells that rely heavily on robust transcriptional activity. While its most pronounced effect is on RNA synthesis, studies also indicated inhibition of protein and DNA synthesis, albeit to a lesser extent and at higher concentrations. fishersci.ca

The promising antineoplastic effects observed in early studies led to this compound's formal approval for medical use in the United States in 1964. auroramedbiochem.comfishersci.canih.gov Subsequent research demonstrated its antitumor efficacy against a broad spectrum of solid tumors, including Wilms' tumor, rhabdomyosarcoma, and gestational trophoblastic neoplasia. fishersci.canih.gov

Key Milestones in this compound's Early History

YearEventSignificance
1940Isolation from Streptomyces species by Selman Waksman and H. Boyd Woodruff. auroramedbiochem.comfishersci.caFirst deliberate search for antimicrobial agents from actinomycetes. fishersci.ca
Early 1940sInitial characterization reveals potent antibacterial activity but high toxicity. fishersci.caToxicity limits antibacterial use but highlights cytotoxic potential. fishersci.ca
Post-1940sRecognition as the first antibiotic with anti-cancer activity. auroramedbiochem.comfishersci.caRepurposing of cytotoxicity for oncology. fishersci.ca
1964Formal approval for medical use in the United States. auroramedbiochem.comfishersci.canih.govEstablishment as a cornerstone chemotherapeutic agent. fishersci.ca

Mechanism of Action: Core Findings

TargetPrimary EffectConsequence
DNA (specifically guanine residues)Intercalation into the minor grooveDisrupts DNA template activity fishersci.ca
RNA PolymeraseInhibition of RNA chain elongation auroramedbiochem.comfishersci.caHalts RNA synthesis, leading to inhibited protein synthesis fishersci.ca
Topoisomerase IIInterference with enzyme activityPrevents relaxation of supercoiled DNA, hindering replication and transcription

Biosynthesis and Production Pathways of Dactinomycin

Microbial Producers and Genetic Diversity within Streptomyces Genera

Dactinomycin and its analogues are secondary metabolites produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. frontiersin.orglibretexts.org These filamentous bacteria are renowned for their ability to synthesize a wide array of bioactive compounds. To date, 42 different actinomycins have been identified from numerous Streptomyces species. mdpi.com

Several species have been identified as producers of this compound, including:

Streptomyces parvulus semanticscholar.orgpatsnap.com

Streptomyces chrysomallus wikipedia.orgsemanticscholar.org

Streptomyces antibioticus mdpi.comsemanticscholar.org

Streptomyces costaricanus mdpi.comsemanticscholar.org

Streptomyces sindenensis frontiersin.orgnih.gov

Streptomyces anulatus frontiersin.org

Streptomyces halstedii frontiersin.org

Streptomyces griseoruber frontiersin.org

Streptomyces heliomycini frontiersin.org

The genetic blueprints for this compound biosynthesis are encoded within biosynthetic gene clusters (BGCs) on the bacterial chromosome. semanticscholar.orgnih.gov The organization and size of these clusters can vary between different producer strains, reflecting the genetic diversity within the Streptomyces genus. For instance, the BGC in S. chrysomallus spans approximately 50 kb of DNA and contains 28 biosynthetic genes. semanticscholar.orgnih.gov A remarkable feature of this cluster is its unprecedented genetic arrangement, containing two large inverted repeats and nine duplicated genes organized in opposite orientations. semanticscholar.orgnih.gov In contrast, the BGC in S. costaricanus SCSIO ZS0073 is localized to a 39.8 kb region containing 25 open reading frames, while the cluster in S. antibioticus comprises 20 genes without the extensive gene duplication seen in S. chrysomallus. mdpi.comsemanticscholar.orgnih.gov

Table 1: this compound-Producing Streptomyces Species and Gene Cluster Characteristics
Streptomyces SpeciesGene Cluster Size (approx.)Number of Genes/ORFsNotable Genetic Features
S. chrysomallus50 kb28Contains two large inverted repeats and nine duplicated genes. semanticscholar.orgnih.gov
S. costaricanus39.8 kb25Includes genes for 4-MHA precursor construction and three NRPSs. semanticscholar.orgnih.gov
S. antibioticus37.5 kb20Lacks the extensive gene duplication found in S. chrysomallus. mdpi.comnih.gov

Identification and Characterization of Precursor Molecules

The intricate structure of this compound is built from simpler metabolic precursors. Early research utilizing fermentation feeding experiments was crucial in identifying the fundamental building blocks of this complex molecule. wikipedia.org

Investigations into this compound's biosynthesis have identified the amino acids L-tryptophan and L-glutamate as key primary substrates. wikipedia.orgnih.gov L-tryptophan serves as the foundational molecule for the construction of the phenoxazinone chromophore. wikipedia.org The activity of tryptophan oxygenase, a key enzyme in the tryptophan catabolic pathway, increases just before this compound production begins in Streptomyces parvullus. nih.gov The synthesis of this enzyme, and consequently this compound production, is subject to catabolite repression by L-glutamate; the synthesis begins only after L-glutamate in the medium is consumed. nih.govresearchgate.net

A critical intermediate in the biosynthesis of the this compound chromophore is 4-methyl-3-hydroxyanthranilic acid (4-MHA). wikipedia.org This molecule is derived from L-tryptophan through the kynurenine pathway. wikipedia.org The conversion process involves a series of enzymatic steps:

Tryptophan-2,3-dioxygenase initiates the pathway by converting tryptophan into N-formyl kynurenine. semanticscholar.org

Kynurenine formamidase then acts on N-formyl kynurenine. wikipedia.orgsemanticscholar.org

The subsequent action of kynurenine 3-monooxygenase produces 3-hydroxykynurenine (3-HK). semanticscholar.org

The pathway for the final methylation step to produce 4-MHA can differ among various Streptomyces species. semanticscholar.orgresearchgate.net In S. chrysomallus, 3-HK is methylated to form 4-methyl-3-hydroxy-kynurenine (4-MHK), which is then converted to 4-MHA. semanticscholar.orgresearchgate.net In contrast, in S. antibioticus, 3-HK is first converted to 3-hydroxyanthranilic acid (3-HA), which is then methylated to yield 4-MHA. semanticscholar.org

Enzymatic Mechanisms Driving this compound Synthesis

The assembly of this compound from its precursors is orchestrated by a suite of specialized enzymes. The formation of the phenoxazinone chromophore and the synthesis of the peptide side chains are carried out by distinct enzymatic machinery.

The final and defining step in the formation of the this compound chromophore is the oxidative dimerization of two 4-MHA-pentapeptide molecules. semanticscholar.orgnih.gov This reaction is catalyzed by phenoxazinone synthase (PHS), a copper-containing oxidase. semanticscholar.orgnih.govresearchgate.net PHS facilitates a complex 6-electron oxidation, coupling two molecules of the 4-MHA precursor to form the characteristic 2-aminophenoxazinone structure. nih.govresearchgate.net The proposed mechanism involves a sequence of three consecutive 2-electron aminophenol oxidations. nih.govresearchgate.net While PHS is believed to catalyze this final step, other enzymes like laccases and tyrosinases can also oxidize aminophenols to phenoxazinones. nih.gov

The two identical pentapeptide lactone chains of this compound are assembled by large, multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orglibretexts.orgnih.gov These NRPSs function as an assembly line, independent of messenger RNA. libretexts.org The biosynthetic gene cluster in S. chrysomallus contains four NRPS genes (acmA, acmB, acmC, and acmD) that are central to this process. wikipedia.orgnih.gov

The NRPS assembly line performs the following key functions:

Activation: The process begins with the activation of the 4-MHA precursor by an adenylation (A) domain within the NRPS machinery. nih.govmdpi.com

Chain Elongation: The activated 4-MHA is then transferred to the NRPS modules, where it is sequentially condensed with other amino acids to build the pentapeptide chain. nih.gov The pentapeptide chains of this compound are composed of L-threonine, D-valine, L-proline, sarcosine (N-methylglycine), and N-methyl-L-valine. nih.govresearchgate.net

Modification: The NRPS assembly line includes specialized domains that introduce modifications. An epimerization (E) domain is responsible for converting L-valine to D-valine, and N-methylation (N-Mt) domains catalyze the methylation of glycine and the second valine residue. wikipedia.orgacs.org

Cyclization and Release: Once the pentapeptide chain is fully assembled, a terminal thioesterase (Te) domain catalyzes its release from the enzyme complex and the formation of the cyclic lactone ring structure. mdpi.com

The result is a 4-MHA pentapeptide semi-lactone, two of which are then dimerized by phenoxazinone synthase to form the final this compound molecule. semanticscholar.orgnih.gov

Contribution of Kynurenine Pathway Enzymes

The biosynthesis of the characteristic phenoxazinone chromophore of this compound, 3-hydroxy-4-methylanthranilic acid (4-MHA), is intricately linked to the kynurenine pathway, a central route for tryptophan catabolism. nih.govwikipedia.orgresearchgate.net This metabolic intersection provides the necessary molecular precursors for the chromophore's assembly. The enzymatic conversion begins with the amino acid L-tryptophan, which undergoes a series of transformations catalyzed by specific enzymes, some of which are encoded within the this compound biosynthetic gene cluster (acn).

The initial step involves the oxidative cleavage of the indole ring of tryptophan by tryptophan-2,3-dioxygenase, yielding N-formylkynurenine. nih.gov Subsequently, kynurenine formamidase hydrolyzes the formyl group to produce kynurenine. The pathway then proceeds with the hydroxylation of kynurenine at the 3-position by kynurenine 3-monooxygenase, resulting in the formation of 3-hydroxykynurenine. nih.gov This intermediate is then methylated to yield 4-methyl-3-hydroxy-kynurenine. nih.gov Finally, the action of kynureninase cleaves the side chain, leading to the formation of the 4-MHA precursor. nih.gov

Notably, research on various this compound-producing Streptomyces species has revealed that the this compound biosynthetic gene cluster harbors genes for pathway-specific isoforms of key kynurenine pathway enzymes, including tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase. nih.gov These specialized enzymes are believed to channel tryptophan metabolites specifically towards this compound biosynthesis, distinguishing this process from the organism's primary tryptophan catabolism. nih.gov However, it is also observed that not all enzymes for the complete conversion are necessarily encoded within the cluster. For instance, in Streptomyces costaricanus, the gene for kynurenine 3-monooxygenase is absent from the acn cluster, suggesting that this enzymatic step is carried out by an enzyme recruited from the host's primary metabolism. nih.gov

Genetic Organization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the acn cluster. These clusters have been identified and characterized in several Streptomyces species, revealing a complex and fascinating genetic architecture that governs the production of this potent antibiotic.

Identification and Sequencing of the acn Gene Cluster

The this compound biosynthetic gene cluster has been successfully identified and sequenced in various producing organisms, including Streptomyces chrysomallus and Streptomyces costaricanus. nih.govnih.gov In S. chrysomallus, the acn gene cluster spans approximately 50 kilobases (kb) of DNA and is comprised of 28 distinct genes. nih.govresearchgate.net A remarkable feature of this cluster is its unique palindromic-like structure, characterized by two large inverted repeats of 11 and 13 genes flanking a central region that houses the nonribosomal peptide synthetase (NRPS) genes. nih.gov This unusual arrangement suggests a complex evolutionary history, possibly involving gene duplication events. nih.gov

In contrast, the acn cluster in Streptomyces costaricanus is slightly smaller, extending over a 39.8 kb region and containing 25 open reading frames (ORFs). nih.gov While sharing a core set of biosynthetic genes with the S. chrysomallus cluster, it lacks the extensive inverted repeats, highlighting the genetic diversity among this compound producers. The central components of the acn cluster are the genes encoding the non-ribosomal peptide synthetases (acmA, acmB, acmC, and acmD), which are responsible for the assembly of the two pentapeptide side chains of this compound. nih.gov

Regulatory Elements and Genes Controlling Biosynthesis

The expression of the this compound biosynthetic gene cluster is tightly controlled by a network of regulatory elements and specific regulatory genes embedded within the cluster itself. In Streptomyces costaricanus, several genes have been identified as positive regulators of this compound production. These include acnW, acnU4, acnR, and acnO. nih.gov

The gene acnR encodes a transcriptional regulator belonging to the TetR family. nih.gov These proteins typically function as repressors that are inactivated by binding to a small molecule, often an intermediate or product of the biosynthetic pathway. The acnO gene product is homologous to LmbU-like proteins, which are known to be regulatory genes in the biosynthesis of other antibiotics. nih.gov Inactivation of these regulatory genes has been shown to significantly impact or completely abolish this compound production, confirming their crucial role in controlling the biosynthetic pathway. nih.gov The genes within the S. chrysomallus cluster are also thought to be organized into operons, allowing for the coordinated expression of genes with related functions in the biosynthesis process. nih.gov

Molecular Mechanisms of Action and Cellular Interrogation by Dactinomycin

Dactinomycin-DNA Interactions and Structural Consequences

This compound's interaction with DNA is a highly specific and structurally consequential process that underpins its biological activity. nih.govresearchgate.net The molecule's unique three-dimensional structure, featuring a planar phenoxazone ring system and two cyclic pentapeptide lactone rings, facilitates its binding to the minor groove of the DNA double helix. researchgate.netnih.gov

Intercalation Mechanisms within Double-Helical DNA

The primary mode of this compound's interaction with DNA is through intercalation, a process where its planar phenoxazone ring inserts itself between the base pairs of the DNA. youtube.compatsnap.com This insertion is stabilized by the two cyclic pentapeptide side chains, which fit snugly into the minor groove of the DNA helix. researchgate.netrsc.org This intercalation event disrupts the normal helical structure of DNA, causing a significant conformational change. patsnap.com The nearest-neighbor exclusion principle often governs this process, meaning that when one molecule of this compound binds, the adjacent potential binding sites become sterically hindered, leading to binding between alternating base pairs.

Sequence Specificity and Preferential Binding to Guanine-Cytosine Rich Regions

This compound exhibits a marked preference for binding to guanine-cytosine (G-C) rich sequences within the DNA. youtube.comrsc.org Specifically, it shows a high affinity for 5'-GpC-3' (guanine-cytosine) steps. nih.govnih.govnih.gov This specificity is attributed to the formation of strong hydrogen bonds between the 2-amino group of guanine (B1146940) and the carbonyl oxygen of the L-threonine residues in this compound's pentapeptide chains. nih.govkarger.com While the GpC sequence is the primary target, studies have shown that this compound can also bind to other sequences, such as d(GpG) and d(GpGpG) steps, indicating a degree of binding promiscuity. rsc.org The base flanking the 5' side of the intercalation site also plays a significant role in the thermodynamics of the binding interaction. rsc.org

Binding Affinity of this compound to Different DNA Sequences
DNA Sequence MotifBinding PreferenceKey Interaction
5'-GpC-3'HighHydrogen bonds between guanine's 2-amino group and this compound's L-threonine residues. nih.govkarger.com
d(GpG) / d(GpGpG)ModerateDemonstrates some binding promiscuity. rsc.org

Conformational Changes Induced in DNA Duplexes, Including Nucleotide Flipping and Bending

The binding of this compound induces significant and complex conformational changes in the DNA duplex. nih.gov A notable consequence is a sharp bending of the DNA helix towards the major groove. nih.govnih.gov In certain sequence contexts, such as CGG triplet repeats, this compound binding can lead to more extreme distortions, including the flipping out of a nucleotide from the helical stack and the induction of a left-handed twist in the DNA. nih.govoup.comnih.gov These structural alterations result in the opening and widening of the minor groove to accommodate the intercalated drug molecule. nih.govnih.gov The DNA helix is unwound at the site of intercalation, which can impact processes that rely on DNA topology. nih.gov

Modulation of DNA Replication Processes

While this compound's primary impact is on transcription, its ability to bind to DNA duplexes also allows it to interfere with DNA replication. wikipedia.org By stabilizing the DNA template, this compound can impede the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. drugbank.com However, other agents are often considered more specific inhibitors of DNA synthesis for laboratory use. wikipedia.org The distortion of the DNA structure upon this compound binding can also create obstacles for the replication machinery.

Induction of Single-Strand DNA Breaks

This compound can contribute to the formation of single-strand DNA breaks through its interaction with topoisomerase II. patsnap.com Topoisomerases are enzymes that manage the topological state of DNA. This compound can stabilize the complex formed between topoisomerase II and DNA, which can lead to the accumulation of DNA strand breaks. nih.govpatsnap.com Additionally, the generation of free radicals by this compound can cause oxidative damage to DNA, further contributing to strand breaks. patsnap.com

Inhibition of RNA Synthesis and Transcriptional Regulation

This compound is a potent inhibitor of transcription, the process of synthesizing RNA from a DNA template. youtube.comwikipedia.orgnih.gov This inhibition is a direct consequence of its binding to DNA. By intercalating into the DNA, this compound acts as a physical barrier to the progression of RNA polymerase along the DNA strand, thereby preventing the elongation of the RNA chain. drugbank.comwikipedia.org

The inhibitory effect of this compound is particularly pronounced for the synthesis of ribosomal RNA (rRNA), which can be up to 100 times more sensitive to the drug than messenger RNA (mRNA) synthesis. nih.govnii.ac.jp This differential sensitivity is thought to be related to the high density of RNA polymerase molecules on actively transcribed genes like those for rRNA. nih.gov The binding of a single this compound molecule can create a roadblock that causes a "pile-up" of polymerase enzymes, effectively halting transcription initiation. nih.gov In contrast, on less frequently transcribed genes, the polymerases are more spaced out, and inhibition occurs more individually at the site of the drug blockade. nih.gov

Studies have demonstrated that this compound's inhibition of RNA synthesis is a key initial event in the induction of immunogenic cell death (ICD), a type of cell death that can stimulate an anti-tumor immune response. nih.govembopress.orgembopress.org By suppressing transcription, this compound can also down-regulate the expression of key regulatory proteins, such as the stem cell transcription factor SOX2, leading to the depletion of cancer stem cell populations. nih.gov

Effects of this compound on RNA Synthesis
RNA SpeciesSensitivity to this compoundProposed Mechanism of Differential Sensitivity
Ribosomal RNA (rRNA)High (up to 100-fold greater than mRNA) nih.govnii.ac.jpHigh density of RNA polymerase on rRNA genes leads to a "pile-up" effect upon this compound binding, inhibiting initiation. nih.gov
Messenger RNA (mRNA)LowerSparser distribution of RNA polymerase on less active genes results in more localized inhibition at the point of drug binding. nih.gov

Direct Inhibition of DNA-Dependent RNA Polymerases

The principal mechanism of this compound's cytotoxic effect is the direct inhibition of transcription. embopress.orgnih.gov This is achieved through its high-affinity, reversible binding to the DNA double helix. researchgate.net The planar phenoxazone ring of the this compound molecule intercalates, or inserts itself, between adjacent guanine-cytosine (G-C) base pairs. pnas.org This interaction is highly specific for G-C sequences and is further stabilized by the two cyclic peptide side chains of this compound, which fit into the minor groove of the DNA helix.

This binding event forms a stable this compound-DNA complex that acts as a significant physical impediment to the progression of DNA-dependent RNA polymerases along the DNA template. By obstructing the enzyme's path, this compound effectively prevents the synthesis of RNA from the DNA template, a critical step in gene expression. patsnap.comprezi.com The presence of guanine residues in the DNA is an absolute requirement for the binding of this compound and its subsequent inhibition of the RNA polymerase reaction. pnas.org This blockade of transcription ultimately leads to a halt in protein synthesis, culminating in cell cycle arrest and cell death. patsnap.com

Differential Sensitivity of RNA Polymerase I, II, and III Activities

The inhibitory effect of this compound is not uniform across the different types of eukaryotic RNA polymerases. Transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) is exceptionally sensitive to the drug. researchgate.net In fact, rRNA synthesis can be up to 100 times more sensitive to inhibition by this compound than the synthesis of messenger RNA (mRNA) by RNA Polymerase II (Pol II). nih.gov

This hypersensitivity is thought to be a consequence of the high density of actively transcribing Pol I enzymes on the ribosomal DNA (rDNA) genes. nih.gov On these highly active genes, the binding of a single this compound molecule can sterically hinder a cascade of closely packed polymerase molecules, amplifying the inhibitory effect and leading to a rapid shutdown of rRNA production. nih.gov In contrast, on less actively transcribed genes serviced by Pol II, the polymerases are more widely spaced, and inhibition tends to occur on an individual basis at the site of the drug-DNA complex. nih.gov

Table 1: Differential Sensitivity of Eukaryotic RNA Polymerases to this compound
RNA PolymerasePrimary TranscriptRelative Sensitivity to this compoundProposed Reason for Sensitivity
RNA Polymerase IRibosomal RNA (rRNA)Very HighHigh density of polymerases on rDNA genes leads to amplified inhibition. nih.gov
RNA Polymerase IIMessenger RNA (mRNA)Low to ModerateWider spacing of polymerases on less active genes. nih.gov
RNA Polymerase IIITransfer RNA (tRNA), 5S rRNAModerateInhibition observed, but less pronounced than for RNA Polymerase I. nih.govtandfonline.com

Mechanism of RNA Chain Elongation Prevention

This compound's primary mode of transcriptional inhibition is the prevention of RNA chain elongation, rather than the inhibition of transcription initiation. researchgate.net Once RNA polymerase has initiated transcription, its movement along the DNA template is physically blocked by the this compound-DNA complex. researchgate.net The drug essentially acts as a roadblock, causing the elongating polymerase to stall and prematurely terminate the nascent RNA chain.

Research has identified specific DNA sequences that act as strong arrest sites for RNA polymerase in the presence of this compound. These sites are characterized by the general formula XGCY, where X is not guanine and Y is not cytosine. The intercalation of this compound at these G-C steps creates a structural distortion in the DNA that is particularly effective at halting polymerase progression. This sequence-specific arrest of elongation underscores the targeted nature of this compound's interaction with the DNA template.

Downregulation of Messenger RNA and Ribosomal RNA Synthesis

A direct consequence of the inhibition of RNA polymerase activity is the significant downregulation of both messenger RNA (mRNA) and ribosomal RNA (rRNA) synthesis. nih.gov The profound sensitivity of RNA Polymerase I results in a rapid and pronounced reduction in the production of rRNA, which is the most abundant RNA species in the cell and a critical component of ribosomes. nih.gov This disruption of ribosome biogenesis is a key factor in the drug's cytotoxic effects.

Simultaneously, this compound inhibits RNA Polymerase II, leading to a decrease in the synthesis of mRNA. nih.gov This reduces the availability of templates for protein synthesis, further contributing to the cessation of cellular growth and proliferation. The reduction in mRNA synthesis can be observed experimentally by the decreased incorporation of mRNA precursors, such as 5-ethynyl uridine (B1682114) (EU), into newly synthesized transcripts. nih.gov The combined and potent suppression of both rRNA and mRNA synthesis effectively shuts down the cell's protein production machinery, a state that is particularly detrimental to rapidly dividing cancer cells.

Interactions with Ancillary Molecular Targets

Beyond its primary role as a transcription inhibitor, this compound has been shown to interact with other crucial cellular enzymes, expanding the scope of its molecular activity.

Modulation of DNA Topoisomerase Activity (I and II)

This compound modulates the activity of DNA topoisomerases, enzymes that are essential for resolving topological stress in DNA during processes like replication and transcription. patsnap.com Specifically, this compound has been found to stabilize the "cleavable complex," which is an intermediate stage in the topoisomerase reaction cycle where the enzyme is covalently bound to the DNA strand it has nicked. researchgate.net

Inhibition of Neutral Metalloaminopeptidases (APN, MetAP2)

Recent research has identified a novel class of molecular targets for this compound: neutral metalloaminopeptidases. Specifically, this compound inhibits two human enzymes, the cell-surface alanine (B10760859) aminopeptidase (B13392206) (APN) and the intracellular methionine aminopeptidase type 2 (MetAP2). Both of these enzymes are implicated in tumor growth and angiogenesis, making them targets for anticancer therapies.

This compound acts as a non-competitive inhibitor for both APN and MetAP2, with inhibition constants (Ki) in the micromolar range. This discovery suggests that this compound's anticancer effects may be multifaceted, extending beyond transcription inhibition to include the disruption of protein processing and maturation pathways critical for tumor cell expansion.

Table 2: Inhibition of Human Metalloaminopeptidases by this compound
EnzymeAbbreviationInhibition Constant (Ki)Mechanism of Inhibition
Alanine AminopeptidaseAPN~10 µMNon-competitive
Methionine Aminopeptidase 2MetAP2~10 µMNon-competitive

Data sourced from scientific literature.

Cellular and Subcellular Responses Elicited by this compound

This compound instigates a complex and multifaceted array of responses within the cell, extending beyond its primary role as a transcription inhibitor. These cellular reactions encompass the activation of programmed cell death, stimulation of the immune system, induction of oxidative stress, and modulation of nuclear structures and specific gene pathways.

Induction of Apoptosis and Associated Signaling Pathways (e.g., FAS, BAX, ATP dependence)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net Its pro-apoptotic activity involves the modulation of key signaling pathways and regulatory proteins. The mechanism can be triggered through the extrinsic pathway, which involves cell surface death receptors like those in the TNFR superfamily, such as FAS. pnas.org

A significant aspect of this compound's apoptotic induction is its influence on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. Studies have shown that treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax. researchgate.net The pro-apoptotic Bcl-2 proteins Bak and Bax are crucial mediators of cell death induced by this compound. nih.gov Concurrently, this compound can cause a dramatic decrease in the expression of anti-apoptotic proteins, such as myeloid cell leukemia-1 (Mcl-1) and BCR-ABL. nih.govnih.gov The downregulation of Mcl-1, in particular, appears to be a key factor in this compound-induced apoptosis and can sensitize tumor cells to other therapeutic agents. nih.gov

The apoptotic cascade initiated by this compound typically involves the activation of caspases, which are the executive enzymes of apoptosis. Early activation of caspase-3 has been observed in cells undergoing apoptosis in response to this compound treatment. nih.gov This activation leads to the cleavage of various cellular substrates, dismantling the cell in a controlled manner. In some cellular contexts, the apoptosis induced by this compound is associated with the cytoplasmic translocation and cleavage of the multifunctional nuclear protein RNA helicase A (RHA), which has roles in transcription and RNA metabolism. nih.gov

Key Proteins and Pathways in this compound-Induced Apoptosis
ComponentRole in ApoptosisEffect of this compoundReference
FAS ReceptorInitiates extrinsic apoptosis pathwayPathway activated by this compound pnas.org
BaxPro-apoptotic Bcl-2 family proteinExpression is increased researchgate.net
Mcl-1Anti-apoptotic Bcl-2 family proteinExpression is downregulated nih.gov
Caspase-3Executioner caspaseEarly activation is induced nih.gov
RNA Helicase A (RHA)Nuclear protein involved in transcriptionUndergoes cytoplasmic translocation and cleavage nih.gov

Triggering of Immunogenic Cell Death (ICD) and Immunostimulatory Properties

Beyond inducing apoptosis, certain chemotherapeutic agents can trigger a specific form of cell death known as immunogenic cell death (ICD). nih.gov This process is distinct from non-immunogenic apoptosis as it activates an antitumor immune response. nih.govtandfonline.com this compound has been identified as a potent inducer of ICD. nih.govnih.gov Through a machine learning approach that screened thousands of compounds, this compound was predicted and subsequently confirmed to be a cytotoxicant that can mediate immune-dependent anticancer effects in vivo. nih.govnih.gov

A key characteristic shared by this compound and other ICD inducers is the inhibition of transcription from DNA to RNA. nih.govnih.gov Research has established that the inhibition of RNA synthesis, and secondarily protein translation, appears to be a critical initial event for the induction of ICD. nih.govnih.gov By triggering ICD, this compound effectively mobilizes the host's own immune system to recognize and attack malignant cells that express tumor-associated antigens, potentially leading to long-term tumor growth reduction. nih.gov

Induction of Mitochondrial Stress and Reactive Oxygen Species (ROS) Production

This compound treatment leads to significant mitochondrial stress, characterized by an increase in the production of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, in excess, can cause damage to cellular components. mdpi.com In both normal and cancer cell lines, this compound has been shown to cause a dose-dependent increase in intracellular ROS production. nih.govnih.gov

The accumulation of ROS within the cell often signals the onset of apoptosis. nih.gov The ability of this compound to cause DNA breaks sensitizes cells to subsequent treatments by elevating ROS concentrations. nih.gov In the context of certain cancers, such as NPM1-mutant acute myeloid leukemia (AML), this compound specifically targets mitochondria. nih.gov This targeting boosts ROS production, which then plays a crucial role in subsequent cellular responses like senescence. nih.gov

Restoration of Promyelocytic Leukemia Nuclear Bodies (PML NBs) and Senescence Pathways

Promyelocytic leukemia nuclear bodies (PML NBs) are sub-nuclear structures involved in diverse cellular functions, including the regulation of senescence and apoptosis. imrpress.comnih.gov In certain malignancies, such as acute myeloid leukemia with an NPM1 mutation (NPM1c-AML), the formation of PML NBs is hampered. nih.gov

This compound has been shown to restore the formation of PML NBs in these cancer cells. nih.gov This restoration is mechanistically linked to the drug's ability to induce mitochondrial stress and ROS production. The resulting increase in ROS enforces the biogenesis of PML NBs, which in turn helps to drive the activation of TP53 and induce senescence in the NPM1c-AML cells. nih.gov This highlights a specific pathway where this compound targets primed mitochondria, leading to a cascade involving ROS and PML NBs to restore a key tumor-suppressive senescence program. nih.gov The association of PML with the nucleolus is also observed in response to senescence-inducing stimuli. aging-us.com

Influence on DNA Repair Pathways

This compound is known to cause damage to DNA, inducing breaks in both double-stranded and single-stranded DNA. nih.govnih.gov This genotoxic activity inherently implicates the cell's DNA repair pathways. The integrity of the genome is maintained by a complex network of DNA repair mechanisms, and their targeting has become a significant therapeutic strategy in cancer. researchgate.net When this compound induces DNA damage, it forces the cell to activate these repair systems. The efficacy of the drug can be influenced by the cell's capacity to repair the damage inflicted. While this compound's primary mechanism is transcription inhibition, its ability to cause DNA breaks suggests an interaction with and reliance on the cell's DNA damage response and repair machinery for its cytotoxic effects. nih.govnih.gov

Effects on Specific Gene Expression Profiles (e.g., Sox2 downregulation)

This compound exerts significant effects on the expression of specific genes, a faculty that contributes to its anticancer activity. A notable example is its ability to downregulate the expression of the stem cell transcription factor SOX2 (SRY-Box Transcription Factor 2). iiarjournals.orgnih.goviiarjournals.org SOX2 is a critical factor in maintaining the properties of cancer stem cells (CSCs), which are a subpopulation of tumor cells believed to drive tumor initiation and progression. iiarjournals.orgiiarjournals.org

In preclinical models of both breast cancer and glioblastoma, treatment with this compound has been shown to specifically target and reduce SOX2 protein and mRNA levels. iiarjournals.orgnih.gov This downregulation of SOX2 leads to a depletion of the cancer stem-like cell population. iiarjournals.orgnih.goviiarjournals.org For instance, in breast cancer cells, this effect is observed by a decrease in the CD44high/CD24low cell population, a marker for breast cancer stem cells. iiarjournals.org By reducing the expression of this key stem cell factor, this compound hampers the ability of cancer cells to initiate tumors, demonstrating a targeted effect beyond general transcription inhibition. iiarjournals.orgnih.gov

Effect of this compound on SOX2 Expression in Cancer Models
Cancer TypeCell/Model TypeObserved EffectConsequenceReference
Breast CancerMCF-7 and MCF-7/dox tumoroidsStatistically significant decrease in SOX2 protein expressionDepletion of CD44high/CD24low stem-like population iiarjournals.orgiiarjournals.org
Glioblastoma (recurrent)Patient-derived preclinical models (in vitro and in vivo)Specific downregulation of SOX2 expressionReduced tumor growth and increased survival nih.gov

Mechanisms of Cellular Resistance to Dactinomycin

Molecular Determinants of Acquired Resistance

Acquired resistance to dactinomycin is often linked to specific genetic or epigenetic alterations that reduce the intracellular concentration of the drug or diminish its ability to interact with its target.

One of the most well-documented mechanisms of resistance is the increased efflux of the drug from the cancer cell, a process primarily mediated by ATP-binding cassette (ABC) transporters. frontiersin.org The overexpression of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key factor in this process. droracle.ainih.gov P-glycoprotein functions as an energy-dependent pump that actively removes this compound and other structurally diverse anticancer drugs from the cell, thereby lowering their intracellular concentration to sub-lethal levels. droracle.aifrontiersin.org This mechanism is a common feature of the multidrug resistance (MDR) phenotype, where cells become cross-resistant to a variety of agents, including vincristine (B1662923) and doxorubicin, which are also substrates for P-glycoprotein. droracle.ainih.gov

Beyond P-glycoprotein, other members of the ABC transporter superfamily have been implicated in this compound resistance. Multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2) are also capable of effluxing a broad range of chemotherapeutic agents and may contribute to a resistant phenotype. frontiersin.orgdrugbank.comnih.gov

Another significant molecular determinant of resistance involves the detoxification of this compound through enzymatic pathways. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various xenobiotics, including anticancer drugs. nih.govmdpi.com This conjugation process increases the water solubility of the drug, facilitating its subsequent removal from the cell. frontiersin.orgmdpi.com Overexpression of certain GST isoenzymes, such as GSTP1, has been associated with resistance to a range of chemotherapeutic agents, and this compound is recognized as a substrate for these enzymes. nih.gov

Alterations in the drug's molecular target can also contribute to resistance. While this compound primarily inhibits transcription by intercalating into DNA, its interaction with topoisomerase II has also been noted. medchemexpress.eu Although less central than for topoisomerase-targeting drugs, changes in the expression or function of topoisomerase II could potentially influence cellular sensitivity to this compound, particularly in the context of multidrug resistance. nih.govtandfonline.comnih.gov

Finally, a more general mechanism of acquired resistance involves reduced drug retention, which may not be solely dependent on ABC transporters. nih.gov This can be due to alterations in cell membrane composition or other cellular changes that limit the uptake or enhance the non-specific removal of the drug. nih.gov

Table 1: Molecular Determinants of Acquired this compound Resistance

Mechanism Key Molecules Function
Increased Drug Efflux P-glycoprotein (MDR1/ABCB1), MRP1/ABCC1, BCRP/ABCG2 Actively pump this compound out of the cell, reducing intracellular concentration.
Enzymatic Detoxification Glutathione S-transferases (GSTs) Conjugate glutathione to this compound, increasing its water solubility and facilitating its removal.
Target Alteration Topoisomerase II Changes in the enzyme may reduce drug binding or activity, contributing to resistance.
Reduced Drug Retention - General changes in cellular properties leading to decreased uptake or increased non-specific removal of the drug.

Cellular Adaptive Responses and Resistance Phenotypes

In addition to specific molecular changes, cancer cells can develop resistance to this compound by activating broader adaptive responses that promote survival under drug-induced stress. These responses often lead to a more resilient and difficult-to-treat cellular phenotype.

Autophagy is a cellular process of self-digestion that can be induced by various stressors, including chemotherapy. nih.govmdpi.com In the context of this compound treatment, autophagy can have a dual role. It can be a mechanism of cell death, but it can also act as a survival mechanism by allowing cells to remove damaged components and recycle nutrients, thereby promoting resistance. medchemexpress.eumdpi.com The induction of autophagy has been observed in response to this compound, and its modulation can impact the drug's efficacy. medchemexpress.eu

Therapy-induced senescence (TIS) is another adaptive response where cancer cells enter a state of irreversible growth arrest upon treatment with chemotherapeutic agents. nih.govpreprints.org While this initially limits tumor proliferation, senescent cells can develop a senescence-associated secretory phenotype (SASP), releasing factors that can promote the survival and resistance of neighboring cancer cells. mdpi.comnki.nl This can contribute to long-term treatment failure and tumor recurrence.

The development of a multidrug-resistance phenotype is a common cellular adaptation. nih.gov Cells that acquire resistance to this compound often exhibit cross-resistance to other structurally and functionally unrelated drugs. nih.govnih.gov This is frequently linked to the overexpression of broad-spectrum efflux pumps like P-glycoprotein, as discussed in the previous section. droracle.ai

Furthermore, cellular responses to the DNA damage induced by this compound play a crucial role in determining cell fate. The p53 signaling pathway is a key regulator of the cellular response to DNA damage, and its activation can lead to cell cycle arrest, apoptosis, or senescence. plos.org Alterations in this pathway can therefore significantly impact a cell's sensitivity to this compound.

Table 2: Cellular Adaptive Responses and this compound Resistance

Response Description Role in Resistance
Autophagy A cellular process of self-digestion of cellular components. Can act as a pro-survival mechanism, allowing cells to withstand drug-induced stress.
Therapy-Induced Senescence (TIS) A state of irreversible growth arrest induced by chemotherapy. Senescent cells can secrete factors that promote the resistance of other tumor cells.
Multidrug-Resistance Phenotype Acquired resistance to a broad range of different anticancer drugs. Often mediated by the overexpression of ABC transporters, leading to reduced intracellular drug accumulation.
Altered DNA Damage Response Changes in pathways like the p53 signaling network. Can allow cells to evade apoptosis and survive in the presence of drug-induced DNA damage.

Preclinical Research Methodologies and Models Utilizing Dactinomycin

In Vitro Experimental Systems

In vitro experimental systems are fundamental in preclinical research, providing a controlled environment to investigate the cellular and molecular effects of dactinomycin. These systems, which include both traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models, are essential for initial drug screening and mechanistic studies. High-throughput screening assays allow for the rapid assessment of this compound's cytotoxicity and efficacy across a wide range of cancer cell lines. Furthermore, a fluorescent derivative, 7-aminoactinomycin D (7-AAD), has become an indispensable tool in microscopy and flow cytometry for assessing cell viability and apoptosis.

High-Throughput Drug Screening for Cytotoxicity and Efficacy

High-throughput screening (HTS) is a powerful methodology used to rapidly assess the effects of a large number of chemical compounds on biological targets. HTS has been employed to identify and characterize the cytotoxic and efficacy profiles of this compound against various cancer types. In a drug screen of existing anti-cancer agents for infant acute lymphoblastic leukemia (iALL), this compound was identified as one of the top-ranked candidates, exhibiting significant activity at nanomolar concentrations across multiple patient-derived iALL cell lines. nih.gov This initial finding prompted further investigation into its potential as a repurposed drug for this aggressive leukemia. nih.gov

Similarly, high-throughput chemosensitivity screening demonstrated the broad efficacy of this compound in preclinical models of glioblastoma. nih.gov These screens are crucial for identifying potential therapeutic agents that may have been overlooked for certain cancer types. The process typically involves exposing a panel of cancer cell lines to a library of compounds and measuring cell viability or other relevant endpoints. The data generated from HTS can provide valuable insights into the spectrum of activity of a drug and can help prioritize candidates for further preclinical and clinical development. nih.gov

Cancer TypeScreening MethodOutcome of this compound ScreeningReference
Infant Acute Lymphoblastic Leukemia (iALL)In vitro drug screen with 62 anti-neoplastic drugsIdentified as one of the top-ranked cytotoxic agents with significant activity at nanomolar concentrations. nih.gov
GlioblastomaHigh-throughput chemosensitivity screeningDemonstrated broad efficacy, leading to further validation in preclinical models. nih.gov

Use as a Fluorescent Stain and Marker in Microscopy and Flow Cytometry (e.g., 7-Aminoactinomycin D)

7-Aminoactinomycin D (7-AAD) is a fluorescent analog of this compound that has become an essential tool in cell biology research, particularly for assessing cell viability and apoptosis. wikipedia.orgfermentek.com Like its parent compound, 7-AAD intercalates into double-stranded DNA, with a high affinity for GC-rich regions. wikipedia.orgfermentek.com A key feature of 7-AAD is that it is impermeant to the intact membranes of live cells. fermentek.combiocompare.com Therefore, it can only enter and stain the DNA of cells with compromised membranes, which is a characteristic of late-stage apoptotic or necrotic cells. fermentek.combiomol.com

This property makes 7-AAD a widely used viability dye in flow cytometry. wikipedia.orgbiocompare.com When a cell population is stained with 7-AAD, live cells with intact membranes will exclude the dye and show low fluorescence, while dead or dying cells will be brightly fluorescent. wikipedia.org This allows for the accurate quantification of viable and non-viable cells in a sample. fermentek.com 7-AAD is excited by laser light (commonly at 488 nm or 543 nm) and emits fluorescence in the far-red range of the spectrum (around 647 nm). wikipedia.orgfermentek.com Its large Stokes shift and emission wavelength make it compatible with other fluorophores in multicolor flow cytometry experiments. wikipedia.org

In addition to flow cytometry, 7-AAD is also used as a fluorescent marker for DNA in fluorescence microscopy, where it can be used for chromosome banding studies due to its preference for GC-rich regions. wikipedia.org

PropertyDescriptionReference
Mechanism of ActionIntercalates into double-stranded DNA, with a high affinity for GC-rich regions. wikipedia.orgfermentek.com
Cell PermeabilityImpermeable to intact cell membranes of live cells; penetrates cells with compromised membranes. fermentek.combiocompare.com
Primary ApplicationFluorescent stain for distinguishing between live and dead cells in flow cytometry and fluorescence microscopy. wikipedia.orgfermentek.combiocompare.com
Excitation Maximum~546 nm wikipedia.org
Emission Maximum~647 nm wikipedia.org

In Vivo Animal Models

In vivo animal models are a critical step in the preclinical evaluation of this compound, providing insights into its efficacy, and pharmacodynamics in a whole-organism context. These models, particularly those involving human tumor xenografts, are designed to mimic the growth of human cancers and their response to therapeutic interventions. The establishment and assessment of xenograft and patient-derived xenograft (PDX) models, as well as the development of orthotopic tumor models, are central to understanding the potential clinical utility of this compound.

Establishment and Assessment of Xenograft and Patient-Derived Xenograft (PDX) Models

Xenograft models are created by implanting human cancer cells or tissues into immunodeficient mice. nih.govmdpi.com Patient-derived xenograft (PDX) models are a specific type of xenograft where tumor fragments from a patient are directly implanted into mice. nih.govnih.gov PDX models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to models derived from established cancer cell lines. oaepublish.com

The establishment of a PDX model involves surgically obtaining a fresh tumor specimen from a patient, fragmenting it, and implanting it into an immunodeficient mouse, often subcutaneously or into the organ of origin (orthotopic implantation). nih.gov Once the tumor grows in the mouse, it can be passaged to subsequent generations of mice for expansion and use in preclinical studies. nih.gov

Model TypeDescriptionApplication with this compoundReference
XenograftImplantation of human cancer cells or tissues into immunodeficient mice.General preclinical testing of anticancer agents. nih.govmdpi.com
Patient-Derived Xenograft (PDX)Direct implantation of a patient's tumor tissue into immunodeficient mice.Evaluation of this compound in models that closely mimic patient tumors, such as in infant ALL and Wilms' tumor. nih.govnih.govnih.govresearchgate.net

Development and Evaluation of Orthotopic Tumor Models

Orthotopic tumor models involve the implantation of cancer cells or tissues into the corresponding organ of origin in an animal model. reactionbiology.com For example, human glioblastoma cells would be implanted into the brain of a mouse. nih.govnih.gov These models are considered to have high translational value because the tumor grows in its natural microenvironment, which influences tumor growth, differentiation, drug sensitivity, and metastatic potential. reactionbiology.com

The development of orthotopic models often requires surgical procedures for implantation. reactionbiology.com To monitor tumor growth non-invasively, cancer cells are frequently engineered to express reporter genes, such as luciferase, allowing for tumor size to be tracked using bioluminescence imaging. nih.govreactionbiology.com

This compound has been evaluated in orthotopic models of glioblastoma (GBM). In one study, a patient-derived recurrent GBM cell line expressing luciferase was injected into the striatum of mice. nih.gov Treatment with this compound significantly reduced tumor growth in this orthotopic model, whereas the standard-of-care chemotherapy, temozolomide, had no significant effect. nih.govnih.gov This highlights the utility of orthotopic models in identifying potential therapeutic agents that may be effective in the context of the specific tumor microenvironment. The evaluation of efficacy in these models includes monitoring tumor growth via imaging and assessing the impact on the survival of the animals. nih.gov

Cancer TypeModel SystemKey Finding with this compoundReference
Glioblastoma (recurrent)Orthotopic injection of a patient-derived, luciferase-expressing cell line into the mouse striatum.Significantly reduced tumor growth compared to vehicle control. nih.gov

Biophysical and Biochemical Characterization Techniques

Preclinical research on this compound relies heavily on a suite of biophysical and biochemical techniques to elucidate its mechanism of action, particularly its interaction with DNA. These methods provide detailed insights into the thermodynamics, kinetics, and structural consequences of the drug-DNA binding event at molecular and cellular levels.

Viscosity Measurements and Gel Electrophoresis for DNA Interaction Studies

Hydrodynamic methods like viscosity measurements provide strong evidence for the mode of DNA binding by small molecules. mdpi.com When a compound intercalates between DNA base pairs, it causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of the DNA solution. mdpi.com This technique is highly sensitive to changes in DNA length and is widely used to distinguish intercalation from other binding modes, such as groove binding, which typically causes less significant or no change in viscosity. mdpi.com

Microchip electrophoresis has emerged as a rapid and sensitive method for studying drug-DNA interactions. nih.gov This technique can be used to determine key binding parameters. In one study, microchip-based non-gel sieving electrophoresis was used to investigate the interaction between this compound and both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). nih.gov The results showed that this compound bound more tightly to the specific ssDNA sequence used in the study than to its corresponding dsDNA duplex. nih.gov This method, combined with electrospray ionization mass spectrometry (ESI-MS), also allowed for the determination of binding constants and stoichiometry. nih.gov

TechniqueParameter MeasuredFinding for this compoundReference
Viscosity MeasurementsChange in relative viscosity of DNA solution.An increase in viscosity is expected, confirming the intercalative binding mode which lengthens the DNA helix. mdpi.com
Microchip ElectrophoresisBinding Constant (Kb)Kb for ssDNA: (8.3 ± 0.32) × 10⁶ M⁻¹; Kb for dsDNA: (2.8 ± 0.02) × 10⁵ M⁻¹. nih.gov
Microchip Electrophoresis & ESI-MSBinding Stoichiometry1:1 for ssDNA (one this compound per ssDNA); 1:2 for dsDNA (two this compound per duplex). nih.gov

Molecular Docking and Computational Modeling of Binding Modes

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for visualizing and analyzing the interaction between this compound and DNA at an atomic level. nih.govresearchgate.net These approaches complement experimental data by providing detailed structural models of the drug-DNA complex and rationalizing observed binding specificities.

Molecular docking studies have been used to predict and analyze the binding pose of this compound within the DNA minor groove. researchgate.net These simulations help to identify the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net For example, modeling has provided a rationale for the strong preference of this compound to intercalate on the 3' side of guanine (B1146940) residues. nih.gov These computational models have shown good agreement with experimental data from techniques like nuclear magnetic resonance (NMR), validating their predictive power. nih.gov

Molecular dynamics simulations further extend these findings by exploring the dynamic behavior of the this compound-DNA complex over time. Such studies have been performed on intercalation complexes with various DNA hexanucleotides, providing insights into sequence selectivity. nih.gov In addition to DNA, docking studies have also explored this compound's potential interactions with other biological targets. One such study investigated the docking of this compound to the HMG (high-mobility group) box DNA-binding domain of the human stem cell transcription factor SOX2, identifying a potential binding site with a calculated binding energy of -32 kcal/mol. nih.gov

Computational MethodFocus of StudyKey FindingsReference
Molecular Mechanical CalculationsIntercalation with various hexanucleoside pentaphosphates.Provided a rationale for the strong preference to intercalate at the 3' side of guanine residues. nih.gov
Molecular DockingInteraction with DNA duplex d(ACCGACGTCGGT)₂.Demonstrated that this compound docks inside the DNA groove. researchgate.net
Molecular Docking (AutoDock Vina)Interaction with the HMG domain of the SOX2 protein.Predicted a high-affinity binding site with a binding energy of -32 kcal/mol. nih.gov
Molecular Modeling & SimulationsGeneral this compound-DNA interactions.Used to investigate the potential of designed molecules as bis-intercalators and compare properties to this compound. researchgate.net

Micro-spectroscopy and Advanced Imaging in Cellular Studies

Investigating the effects of this compound within the complex environment of a living cell requires advanced micro-spectroscopy and imaging techniques. These methods allow researchers to track the drug's subcellular localization and monitor its impact on cellular components in situ.

Raman micro-spectroscopy is a label-free technique that provides detailed chemical "fingerprints" of subcellular compartments. researchgate.netnih.gov Studies have used this method to track the mechanism of action of this compound in lung cancer cell lines (A549 and Calu-1) at a subcellular level. researchgate.netnih.gov By analyzing the Raman spectra from the nucleolus, nucleus, and cytoplasm, researchers can elucidate spectroscopic signatures associated with this compound's chemical binding and the subsequent cellular responses, including signatures of chemoresistance. researchgate.netnih.gov

TechniqueApplication in this compound ResearchKey Information ObtainedReference
Raman Micro-spectroscopyTracking this compound's mechanism of action in lung cancer cells (A549, Calu-1).Identified subcellular drug binding signatures and spectral markers of cellular resistance to apoptosis. researchgate.netnih.gov
Live-Dead Imaging (Fluorescence)Assessing cell viability in 2D and 3D ovarian cancer cultures after combination treatment with this compound.Visualized and quantified live vs. dead cell populations, confirming the efficacy of the combination therapy. mdpi.com
Atomic Force Microscopy (AFM)Imaging DNA-Dactinomycin complexes.Measured the bending angles introduced by this compound on the DNA double-helix structure. bohrium.comnih.gov

Structural Modification and Analog Development of Dactinomycin

Elucidation of Structure-Activity Relationships

The biological activity of Dactinomycin is intrinsically linked to its unique three-dimensional structure. The planar phenoxazinone chromophore intercalates into the minor groove of double-stranded DNA, primarily at GpC sequences. patsnap.comresearchgate.net This intercalation is stabilized by the two cyclic pentapeptide lactone rings, which fit snugly within the DNA minor groove. gpatindia.com The lactone rings play a crucial role in stabilizing the peptide chains in a conformation that facilitates the formation of additional hydrogen bonds between the peptide-NH groups and the phosphodiester oxygens of the DNA backbone. gpatindia.com

Key determinants of this compound's activity include:

The Phenoxazinone Chromophore: The planarity of this ring system is essential for effective DNA intercalation. prezi.com The 2-amino group on the chromophore is a critical feature for its biological activity.

The Cyclic Pentapeptide Lactone Rings: The integrity of these rings is vital. Opening of the lactone rings leads to a significant loss of activity. nih.gov The specific amino acid composition of these rings also profoundly influences the compound's biological profile. gpatindia.com For instance, replacing L-proline with L-hydroxyproline can alter the minimum inhibitory concentration of the drug. gpatindia.com

Amino Acid Stereochemistry: The presence of D-amino acids (D-valine) is crucial for the correct conformation of the peptide rings and their interaction with the DNA minor groove.

Rational Design Principles for this compound Derivatives

The insights gained from SAR studies have informed the rational design of this compound derivatives with the aim of improving their therapeutic index. Key principles guiding this design process include:

Enhancing DNA Binding Affinity: Modifications that increase the affinity and specificity of the molecule for DNA can potentially lead to more potent compounds.

Introducing Sites for Bioconjugation: Incorporating functional groups that allow for the attachment of targeting moieties, such as antibodies, can enable the development of antibody-drug conjugates (ADCs) for more selective delivery to cancer cells.

Developing Prodrugs: Creating derivatives that are inactive until they reach the target site and are converted to the active form can help to reduce systemic toxicity. nih.gov For example, oxazinone derivatives of the phenoxazinone chromophore have been synthesized as "depot" forms of this compound that revert to the active compound in physiological media. nih.gov

Modulating the Mechanism of Action: Designing analogs that interact with DNA through non-intercalative mechanisms can lead to compounds with different biological activities and potentially overcome resistance mechanisms associated with classical intercalators.

Alterations and Substitutions within the Cyclic Pentapeptide Moieties

The cyclic pentapeptide moieties are critical for the biological activity of this compound, and modifications in this part of the molecule have been extensively investigated. nih.gov The primary approach has been the replacement of specific amino acid residues. nih.govnih.gov

Replacement of D-Valine: Replacing the D-valine residues with other amino acids, such as D-phenylalanine, has been shown to impact DNA binding and RNA synthesis inhibition. researchgate.net Interestingly, an analog with D-phenylalanine in place of D-valine exhibited stronger inhibition of RNA synthesis than this compound itself, despite weaker DNA binding, suggesting that the D-valine residues are important biological modulators rather than being directly involved in DNA binding. researchgate.net

Replacement of N-methyl-L-valine: Substitution of both N-methyl-L-valine residues with N-methyl-L-leucine resulted in an analog with enhanced DNA binding. nih.gov

Replacement of L-proline: As mentioned, substituting proline with hydroxyproline (B1673980) can affect the minimal inhibitory concentration. gpatindia.com The introduction of pipecolic acid can alter the antibacterial spectrum of the resulting analog. gpatindia.com

Introduction of Functional Groups: Replacing amino acids with others that have functionalizable side chains, such as replacing D-valine with D-threonine, has been explored to create sites for attaching carrier molecules. nih.gov

Original Amino Acid Substituted Amino Acid/Group Effect on Activity/Properties
D-ValineD-PhenylalanineWeaker DNA binding but stronger RNA synthesis inhibition than this compound. researchgate.net
N-methyl-L-valineN-methyl-L-leucineEnhanced DNA binding. nih.gov
L-ProlineHydroxyprolineAltered minimal inhibitory concentration. gpatindia.com
L-ProlinePipecolic acidAltered antibacterial spectrum. gpatindia.com
D-ValineD-ThreonineIntroduction of a functionalizable side chain for conjugation. nih.gov

Preclinical Combination Strategies and Mechanistic Synergy with Dactinomycin

Investigation of Synergistic Molecular and Cellular Effects

The synergistic effects of dactinomycin in combination with other agents are often rooted in their complementary mechanisms of action at the molecular and cellular levels. By targeting different aspects of cancer cell biology, these combinations can lead to enhanced tumor cell killing.

One notable example of molecular synergy is the combination of this compound with echinomycin (B1671085), another DNA intercalator. A study has shown that these two drugs can cooperatively bind to DNA mismatch sites, particularly T:T mismatches. medscape.comrsna.org This cooperative binding leads to enhanced stabilization of the DNA duplex-drug complexes, largely due to stacking interactions between the two different drug molecules. medscape.comrsna.org This finding is particularly relevant for cancers with mismatch repair (MMR) deficiencies, as the repair of thymine-related mismatches is less efficient in these cells. The combination of this compound and echinomycin has demonstrated enhanced synergistic effects against MMR-deficient colorectal cancer cells. medscape.comrsna.org

Preclinical studies in infant acute lymphoblastic leukemia (iALL) with KMT2A rearrangements have explored the combination of this compound with conventional chemotherapeutic agents. In vitro testing revealed a mild additive effect when this compound was combined with cytarabine. mdpi.com However, this in vitro synergy did not translate into a significant survival benefit in patient-derived xenograft models, highlighting the complexities of translating preclinical findings. mdpi.com A summary of in vitro synergy scores between this compound and various conventional chemotherapy agents in iALL cell lines is presented below.

Cell LineVincristine (B1662923)DaunorubicinDexamethasoneCytarabineMethotrexateMercaptopurineL-AsparaginaseThioguanine4-Hydroxy-Cyclophosphamide
PER-490 -1.94-2.77-0.081.59-1.43-2.13-1.17-2.91-0.49
PER-494 0.34-3.291.59

Table generated from data in a preclinical assessment of this compound in KMT2A-rearranged infant acute lymphoblastic leukemia. nih.gov

Combination with Targeted Therapies and Pathway Inhibitors

The advent of targeted therapies has opened new avenues for combination strategies with conventional cytotoxic agents like this compound. These combinations aim to simultaneously block key oncogenic signaling pathways and induce direct DNA damage.

The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. nih.gov Preclinical models of rhabdomyosarcoma (RMS) have shown that the mTOR pathway is activated in this cancer type. nih.gov This has led to investigations into combining mTOR inhibitors with standard chemotherapy regimens that include this compound. For instance, the mTOR inhibitor temsirolimus (B1684623) has demonstrated activity in preclinical RMS models and has been evaluated in combination with a regimen of vincristine, this compound, and cyclophosphamide (B585) (VAC). nih.gov

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that interfere with DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, PARP inhibitors can induce synthetic lethality. Preclinical evidence suggests a pharmacodynamic synergism between this compound and the PARP inhibitor olaparib. medscape.com This synergy is likely due to the combined effect of this compound-induced DNA damage and the inhibition of DNA repair by olaparib. medscape.com

Enhancement of Other Anti-Cancer Modalities (e.g., Photodynamic Therapy, Radiosensitization)

This compound has been shown to enhance the efficacy of other anti-cancer modalities, such as photodynamic therapy (PDT) and radiotherapy, by acting as a sensitizing agent.

Photodynamic Therapy: PDT is a treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. A preclinical study in human ovarian cancer cell lines (SKOV3 and HEY) investigated the combination of low-dose PDT with this compound. cancercareontario.ca The study utilized a porphyrin photosensitizer, disulfonated tetraphenylporphine. The combination treatment resulted in a significant and synergistic reduction in cell viability in both monolayer and 3D cultures. cancercareontario.ca In 3D cultures, the combination therapy led to a 10- and 22-fold higher cell kill in SKOV3 and HEY cells, respectively, at the highest light dose compared to this compound alone. cancercareontario.ca

Radiosensitization: this compound is a known radiosensitizer, meaning it can make cancer cells more susceptible to the effects of radiation therapy. cancercareontario.capediatriconcall.com It is believed to enhance radiation injury to tissues. cancercareontario.ca Preclinical and clinical observations have shown that combining this compound with roentgen irradiation enhances X-ray effects on normal tissues, leading to earlier and more pronounced erythema in the treatment portal. rsna.org This potentiation of radiation effects can also be seen in tumors. The mechanism of radiosensitization is thought to involve this compound's ability to inhibit DNA repair processes, thus preventing cancer cells from recovering from radiation-induced DNA damage. Caution is advised when administering this compound concurrently with or within two months of radiation, as it can increase the risk of gastrointestinal toxicity and marrow suppression. medscape.comcancercareontario.ca this compound can also reactivate latent radiation effects in previously irradiated tissues, a phenomenon known as radiation recall. rsna.orgcancercareontario.ca

Studies on Drug-Drug Interactions at the Cellular and Molecular Level

Understanding the interactions of this compound with other drugs at the cellular and molecular level is crucial for predicting and managing potential synergistic or antagonistic effects.

This compound is a substrate for the P-glycoprotein (MDR1) efflux transporter, which is a key mechanism of multidrug resistance in cancer cells. medscape.com Drugs that inhibit P-glycoprotein can increase the intracellular concentration of this compound, potentially enhancing its cytotoxicity. For example, erythromycin (B1671065) stearate (B1226849) is known to increase the level of this compound by inhibiting this efflux pump. medscape.com

At the molecular level, this compound has been shown to interact with topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA. nih.gov This action is significant because topoisomerase I is involved in relieving torsional stress in DNA during replication and transcription. By trapping this complex, this compound can lead to the accumulation of DNA strand breaks, contributing to its cytotoxic effect. This mechanism suggests a potential for synergy with other topoisomerase inhibitors. nih.gov

This compound is frequently used in combination with other chemotherapeutic agents, such as vincristine and cyclophosphamide, in regimens like the VAC protocol for rhabdomyosarcoma. nih.govclinicaltrials.gov Vincristine is a microtubule inhibitor that arrests cells in mitosis, while cyclophosphamide is an alkylating agent that cross-links DNA. The combination of these agents with this compound targets multiple cellular processes, including DNA replication, transcription, and cell division, leading to a broad and effective antitumor response. nih.govclinicaltrials.gov

Interacting CompoundEffect on this compoundMolecular/Cellular Basis
Echinomycin SynergisticCooperative binding to DNA mismatch sites medscape.comrsna.org
Cytarabine Additive (in vitro)Not fully elucidated mdpi.com
Temsirolimus Potentially SynergisticInhibition of mTOR pathway nih.gov
Olaparib SynergisticInhibition of PARP-mediated DNA repair medscape.com
Disulfonated tetraphenylporphine (PDT) SynergisticEnhanced cytotoxicity via photodynamic effects cancercareontario.ca
X-ray Irradiation Synergistic (Radiosensitization)Inhibition of DNA repair rsna.orgcancercareontario.ca
Erythromycin stearate Increased levelsInhibition of P-glycoprotein (MDR1) efflux pump medscape.com
Topoisomerase I Stabilization of DNA complexInterference with DNA cleavage and resealing nih.gov
Vincristine SynergisticTargeting of microtubule function and cell division nih.govclinicaltrials.gov
Cyclophosphamide SynergisticDNA alkylation and cross-linking nih.govclinicaltrials.gov

Q & A

Q. Q1. What experimental models are most methodologically robust for studying dactinomycin’s mechanism of action in vitro?

Answer:

  • Primary assays : Use DNA-binding studies (e.g., fluorescence quenching or electrophoretic mobility shift assays) to quantify this compound’s intercalation with double-stranded DNA .
  • Cellular models : Employ cancer cell lines with high TOP2A expression (e.g., HeLa or MCF-7) to assess transcription inhibition via RNA synthesis assays (e.g., ³H-uridine uptake) .
  • Controls : Include actinomycin-D-resistant cell lines (e.g., ACT-D-resistant HL-60) to validate specificity .

Q. Q2. How can researchers standardize dosing protocols for this compound in preclinical toxicity studies?

Answer:

  • Dose-range studies : Conduct acute toxicity tests in murine models using logarithmic dose increments (e.g., 0.1–1.0 mg/kg) to establish LD50 and MTD .
  • Longitudinal monitoring : Track hematological parameters (e.g., neutrophil counts) and hepatic biomarkers (ALT/AST) weekly for 4–6 weeks post-administration .
  • Reference standards : Cross-validate results against historical data from the NCI-60 cancer cell line panel .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in this compound’s efficacy data across heterogeneous tumor models?

Answer:

  • Meta-analysis : Aggregate data from ≥10 independent studies using PRISMA guidelines, focusing on variables like tumor hypoxia levels or p53 status .
  • Subgroup stratification : Apply Cox proportional hazards models to isolate confounding factors (e.g., prior chemotherapy exposure) .
  • Mechanistic validation : Use CRISPR-Cas9 knockouts (e.g., TP53 or HIF1A) in discordant models to test causality .

Q. Q4. How can researchers optimize this compound combination therapies to mitigate resistance in solid tumors?

Answer:

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) with anthracyclines (e.g., doxorubicin) or PARP inhibitors .
  • Resistance profiling : Perform RNA-seq on post-treatment biopsies to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways .
  • In vivo validation : Test dual-therapy efficacy in PDX models with matched patient-derived stromal components .

Q. Q5. What computational frameworks best predict this compound’s off-target effects in non-cancerous tissues?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate this compound’s binding affinity for non-target DNA motifs (e.g., G-quadruplexes) .
  • ToxCast integration : Cross-reference high-throughput toxicity data (e.g., mitochondrial membrane potential assays) from EPA’s CompTox Dashboard .
  • Machine learning : Train random forest models on TCGA data to predict organ-specific toxicity risks .

Methodological Guidance

Q. Q6. How should researchers design studies to assess this compound’s impact on transcriptional elongation in single-cell systems?

Answer:

  • Single-cell RNA-seq : Use 10x Genomics platforms to capture transcriptional bursting dynamics post-treatment .
  • Live-cell imaging : Employ CRISPR-based MS2-tagged RNA systems to visualize real-time transcriptional arrest .
  • Data normalization : Apply SCTransform to account for batch effects in heterogeneous cell populations .

Q. Q7. What statistical approaches are critical for analyzing this compound’s pharmacokinetic variability in pediatric populations?

Answer:

  • Population PK modeling : Use NONMEM to estimate covariates (e.g., body surface area, glomerular filtration rate) influencing clearance .
  • Bayesian forecasting : Integrate therapeutic drug monitoring (TDM) data to adjust dosing in real-time .
  • Ethical considerations : Adhere to EMA Paediatric Investigation Plan (PIP) guidelines for sampling frequency .

Data Reproducibility & Ethics

Q. Q8. How can researchers ensure reproducibility in this compound’s DNA-intercalation assays across labs?

Answer:

  • Protocol standardization : Follow MIACA guidelines for buffer composition (e.g., 10 mM Tris-HCl, pH 7.4) and temperature control .
  • Inter-lab validation : Participate in ring trials coordinated by organizations like the ATCC .
  • Data reporting : Include raw gel electrophoresis images in supplemental materials with densitometry analyses .

Q. Q9. What ethical frameworks govern this compound trials in vulnerable populations (e.g., pediatric oncology)?

Answer:

  • Informed consent : Use age-adapted assent forms and guardian consent, per IRB Protocol 45 CFR 46 .
  • Risk minimization : Implement DSMB oversight for trials with >10% predicted severe adverse events .
  • Data anonymization : Apply HIPAA-compliant de-identification tools (e.g., ARX Data Anonymization) for genomic data .

Translational Challenges

Q. Q10. How can researchers address the gap between this compound’s in vitro potency and clinical response rates?

Answer:

  • 3D tumor models : Use spheroids or organoids with ECM components (e.g., Matrigel) to mimic in vivo drug penetration barriers .
  • Pharmacodynamic biomarkers : Develop LC-MS/MS assays to quantify intratumoral this compound-DNA adducts .
  • Trial design : Adopt Simon’s two-stage design to terminate early for futility in phase II studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.